molecular formula C14H9ClF3N3 B2442343 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole CAS No. 1903753-93-4

3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole

Cat. No. B2442343
M. Wt: 311.69
InChI Key: XOXBRYZPIPDXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a five-membered ring containing a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as key structural motifs. Trifluoromethylpyridines (TFMP) and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives often involves the use of 2-chloro-5-(trifluoromethyl)pyridine as a starting material .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring and an indole ring. The pyrimidine ring contains a trifluoromethyl group and a chlorine atom, while the indole ring contains a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the chlorine atom in the pyrimidine ring, as well as the methyl group in the indole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group, the chlorine atom, and the methyl group. For instance, the trifluoromethyl group is known to confer unique physicochemical properties to organic compounds .

Scientific Research Applications

Synthesis and Derivative Formation

Synthetic Pathways and Derivatives

The chemical has been utilized as a precursor in synthesizing various indole and pyrimidine derivatives. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides have led to the formation of 5H-pyrimido[5,4-b]indole derivatives, demonstrating the versatility of indole-based compounds in synthesizing complex structures with potential biological activities (Shestakov et al., 2009).

Biological Activities

Antimicrobial Activity

Pyrimidino derivatives, including those with indole groups, have been synthesized and assessed for antimicrobial activity. The structural integration of indole and benzene nuclei in a single molecule exhibits synergism in antimicrobial properties, highlighting the compound's relevance in developing new antimicrobial agents (Chauhan et al., 2017).

Chemical Properties and SAR Studies

Structure-Activity Relationship (SAR) Studies

The compound's core structure has been involved in SAR studies, particularly focusing on modifications of the pyrimidine portion to enhance biological activities such as NF-kappaB and AP-1 gene expression inhibition. These studies aim to improve potential oral bioavailability and identify functional groups critical for activity, contributing to the design of molecules with better pharmacological profiles (Palanki et al., 2000).

Future Directions

The future directions for the study and application of this compound could involve discovering novel applications in the agrochemical and pharmaceutical industries, given the wide use of trifluoromethylpyridines and their derivatives in these industries .

properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3/c1-21-7-9(8-4-2-3-5-11(8)21)12-10(14(16,17)18)6-19-13(15)20-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXBRYZPIPDXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.